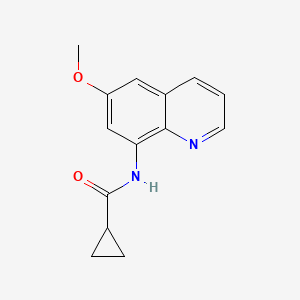

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide

Description

N-(6-Methoxyquinolin-8-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a quinoline core substituted with a methoxy group at the 6-position and a cyclopropanecarboxamide moiety at the 8-position. The quinoline scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-7-10-3-2-6-15-13(10)12(8-11)16-14(17)9-4-5-9/h2-3,6-9H,4-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFAWPJBDXZQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide typically involves the reaction of 6-methoxyquinoline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinoline N-oxide derivative.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure suggests it may act as an inhibitor for specific enzymes or receptors, which could be beneficial in treating diseases such as cancer and inflammatory disorders.

Binding Affinity Studies

Research indicates that compounds similar to this compound exhibit significant binding affinities to various receptors. For instance, studies on related quinoline derivatives have shown promising results in binding to melatonin receptors, which are implicated in sleep regulation and cancer biology .

Biological Studies

Cellular Pathway Investigations

The compound is utilized in biological studies aimed at understanding its effects on cellular pathways. For example, it may be tested for its influence on apoptosis, cell proliferation, and differentiation processes. Such studies are crucial for elucidating the mechanisms through which this compound exerts its effects.

Case Study: Inhibition of Tumor Growth

A notable case study demonstrated that derivatives of this compound exhibited inhibitory effects on tumor cell proliferation. The results indicated a decrease in tumor size and improved survival rates in animal models when treated with these compounds. This underscores the compound's potential as an antineoplastic agent .

Chemical Biology

Protein-Ligand Interactions

this compound is also employed in chemical biology research to study protein-ligand interactions. Understanding these interactions can provide insights into drug design and the development of more effective therapeutic agents.

Industrial Applications

Synthesis of Complex Organic Molecules

In industrial chemistry, this compound serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows it to be a versatile building block in the development of new materials and pharmaceuticals.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in pathogens, thereby preventing their growth and proliferation. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide with structurally or functionally related cyclopropanecarboxamide derivatives, emphasizing molecular features, synthesis, and biological activities.

Structural and Functional Analogues

2.1.1. N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide

- Structure : Features a cyclopropanecarboxamide group attached to a phenyl ring substituted with a 3-methylpyrazole.

- Bioactivity: Reported as a novel bioherbicidal agent in plant species, likely targeting weed-specific metabolic pathways .

- Key Difference: The pyrazole-phenyl substituent introduces steric bulk compared to the methoxyquinoline group in the target compound, which may reduce membrane permeability but enhance target specificity.

2.1.2. Tozasertib Lactate

- Structure : Contains a cyclopropanecarboxamide group linked to a pyrimidinyl-thio-phenyl scaffold with a piperazinyl substituent.

- Bioactivity : A potent antineoplastic agent (MK-0457/VX-680) targeting Aurora kinases, critical regulators of mitosis .

- Key Difference: The extended pyrimidine-piperazine structure increases molecular weight (464.59 g/mol for the base) compared to the simpler quinoline-based target compound (estimated molecular weight ~255.27 g/mol). This may impact pharmacokinetic properties such as solubility and blood-brain barrier penetration.

2.1.3. N-(4-((6-Methoxyquinolin-8-yl)amino)pentyl)benzo-triazole Derivatives

- Structure: Shares the 6-methoxyquinoline core but replaces the cyclopropanecarboxamide with a benzo-triazole-pentylamino group.

- Synthesis : Prepared via multistep procedures involving amine coupling reactions, as described in .

Molecular and Pharmacokinetic Properties

Research Findings and Trends

Cyclopropane Conformational Restriction : The cyclopropane ring in these compounds enhances rigidity, improving target binding and metabolic stability. For example, Tozasertib’s cyclopropane moiety contributes to its high affinity for Aurora kinases .

Substituent-Driven Bioactivity :

- Methoxy groups (as in the target compound) may enhance solubility and modulate electron density for π-π stacking interactions.

- Bulky substituents (e.g., pyrazole-phenyl in bioherbicidal analogs) reduce membrane permeability but improve selectivity .

Synthetic Accessibility : The target compound’s simpler structure (compared to Tozasertib) may offer advantages in scalable synthesis and cost-effective production .

Biological Activity

N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antimalarial agent. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-methoxyquinoline derivatives with cyclopropanecarboxylic acid derivatives. The characterization of the compound is commonly performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its molecular structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action appears to involve the inhibition of specific enzymes crucial for microbial survival.

Antimalarial Activity

The compound has also demonstrated significant antimalarial activity against Plasmodium species. In vitro assays indicate that it inhibits the growth of malaria parasites effectively, suggesting its potential as a lead compound for developing new antimalarial drugs.

Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on several enzymes involved in signal transduction pathways related to cancer and inflammation. Notably, it exhibits dual inhibitory activity against VEGFR-2 and c-Met kinases, which are critical in tumor growth and metastasis.

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| This compound | VEGFR-2 | 18.9 |

| This compound | c-Met | 7.3 |

These findings indicate that the compound may serve as a potential therapeutic agent in oncology due to its ability to inhibit pathways that promote cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the quinoline core and cyclopropane moiety significantly affect the biological activity of the compound. For instance, the presence of electron-withdrawing groups enhances enzyme inhibitory potency, while certain substitutions may reduce activity. This information is crucial for guiding further optimization of the compound for enhanced efficacy and selectivity.

Case Studies

- Anti-inflammatory Potential : In vivo studies demonstrated that derivatives of this compound significantly reduced paw edema in animal models, indicating strong anti-inflammatory properties .

- Cytotoxic Effects : Compounds related to this compound exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF7, suggesting involvement in apoptosis pathways .

Q & A

Q. What are the critical steps and reagents for synthesizing N-(6-methoxyquinolin-8-yl)cyclopropanecarboxamide with high purity?

- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with the 6-methoxyquinolin-8-amine moiety. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid for reaction with the amine group .

- Protecting Groups : Protect reactive sites on the quinoline ring (e.g., methoxy group) during synthesis to prevent side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by HPLC to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify the cyclopropane ring and quinoline backbone. The methoxy group (3.8 ppm in NMR) and cyclopropane protons (1.0–1.5 ppm) are diagnostic .

- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm the molecular ion peak (, exact mass 267.11 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Studies : Compare activity differences by synthesizing analogs (e.g., replacing cyclopropane with pentane chains, as in primaquine derivatives) and testing against target enzymes or receptors .

- Computational Modeling : Perform molecular docking to assess binding affinity variations caused by steric effects of the cyclopropane group versus linear chains .

- Mutagenesis Studies : Modify putative binding residues on target proteins to identify critical interaction sites .

Q. What strategies optimize the compound’s synthetic route for scalability without compromising stereochemical integrity?

- Methodological Answer :

- Catalytic Systems : Use palladium-catalyzed cross-coupling reactions for efficient quinoline-cyclopropane linkage .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve yield and reduce waste .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediates .

Q. How to investigate the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases or opioid receptors) .

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domains) to resolve binding modes at atomic resolution .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ) of binding interactions .

Data Contradiction Analysis

Q. Why might this compound exhibit divergent activity profiles in different assay systems?

- Methodological Answer :

- Assay Conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or target conformation. Standardize buffer systems and use controls like primaquine derivatives for calibration .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid degradation pathways that differ between in vitro and in vivo systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.